molecular formula C19H16ClN5O B3801042 1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile

Cat. No.: B3801042
M. Wt: 365.8 g/mol
InChI Key: JJSRBFMEALTRNB-UHFFFAOYSA-N
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Description

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a pyrazole ring, and it has a piperidine moiety attached to it. The presence of chlorine and nitrile groups further adds to its chemical complexity. Quinoline derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry .

Properties

IUPAC Name

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c20-14-3-4-15-16(19(26)25-5-1-2-12(8-21)11-25)7-17(24-18(15)6-14)13-9-22-23-10-13/h3-4,6-7,9-10,12H,1-2,5,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRBFMEALTRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CNN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the quinoline ring, which can be achieved through the Friedländer condensation of aniline derivatives with ketones. The pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by the presence of the quinoline and pyrazole rings, which can interact with the active sites of the targets. The chlorine and nitrile groups may also play a role in enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in scientific research and drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile
Reactant of Route 2
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile

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